Suc-Ala-Gly-Pro-Phe-pNA

Übersicht

Beschreibung

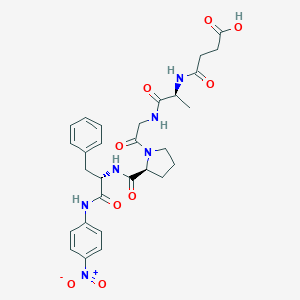

Suc-Ala-Gly-Pro-Phe-pNA, also known as N-succinyl-alanyl-glycyl-prolyl-phenylalanine-p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly those that cleave at the carboxyl side of proline residues. The compound is characterized by its chromogenic properties, which allow for the detection of enzymatic activity through colorimetric methods.

Wissenschaftliche Forschungsanwendungen

Suc-Ala-Gly-Pro-Phe-pNA is widely used in scientific research for various applications:

Biochemistry: It serves as a substrate for studying the activity and specificity of proteases.

Medicine: The compound is used in diagnostic assays to measure protease activity in biological samples, which can be indicative of certain diseases.

Pharmacology: It is employed in high-throughput screening assays to identify potential inhibitors of proteases, which are targets for drug development.

Enzymology: Researchers use this compound to investigate the kinetic properties of proteases and to understand their catalytic mechanisms.

Wirkmechanismus

Target of Action

Suc-Ala-Gly-Pro-Phe-pNA is a colorimetric substrate that primarily targets elastase , a serine protease . It is also a substrate for cathepsin G , bacillus protease , chymotrypsin , cyclophilin , and peptidyl-prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of physiological responses.

Mode of Action

The compound interacts with its target enzymes through a process known as enzymatic hydrolysis . The enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline (pNA) . The release of pNA, a yellow compound, can be measured spectrophotometrically, reflecting the enzymatic activity .

Result of Action

The primary result of this compound’s action is the release of pNA upon enzymatic hydrolysis . This release is a measurable event that reflects the activity of the target enzymes. Therefore, the compound serves as a valuable tool in biochemical assays to study the function and activity of these enzymes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature can affect the efficiency of enzymatic hydrolysis . Moreover, the compound’s stability and efficacy can be influenced by storage conditions. It is recommended to store the compound desiccated at -20°C .

Biochemische Analyse

Biochemical Properties

Suc-Ala-Gly-Pro-Phe-pNA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for enzymes such as alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’, and protease Q . The nature of these interactions involves the enzymatic cleavage of the compound, yielding 4-nitroaniline .

Cellular Effects

The effects of this compound on cells are largely dependent on the enzymes it interacts with. For instance, its interaction with chymotrypsin-like enzymes can influence protein degradation processes within the cell

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various enzymes. It acts as a substrate, undergoing enzymatic cleavage to yield 4-nitroaniline . This reaction can influence the activity of the enzymes it interacts with, potentially leading to changes in gene expression or other cellular processes.

Temporal Effects in Laboratory Settings

This compound is stable and has a shelf life of 3 years when stored desiccated at –0 °C . Over time, it can undergo degradation, particularly in aqueous solutions

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it interacts with. It can influence the activity of these enzymes, potentially affecting metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Gly-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid, alanine, to a solid resin. Subsequent amino acids, glycine, proline, and phenylalanine, are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The final step involves the coupling of the p-nitroanilide group to the peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

Suc-Ala-Gly-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between proline and phenylalanine releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

Proteases: Enzymes such as chymotrypsin, cathepsin G, and elastase are commonly used to catalyze the hydrolysis of this compound.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during the reaction.

Temperature: Reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions.

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405-410 nm.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: This compound is similar in structure but contains an additional alanine residue. It is also used as a substrate for protease assays.

Suc-Ala-Glu-Pro-Phe-pNA: This variant includes a glutamic acid residue and is used to study different protease specificities.

Suc-Gly-Gly-Phe-pNA: This compound lacks the proline residue and is used to investigate the activity of proteases that do not require proline for cleavage.

Uniqueness

Suc-Ala-Gly-Pro-Phe-pNA is unique due to its specific cleavage site at the carboxyl side of proline, making it a valuable tool for studying proline-specific proteases. Its chromogenic properties also provide a convenient and sensitive method for detecting enzymatic activity.

Biologische Aktivität

Suc-Ala-Gly-Pro-Phe-pNA (also known as Suc-AGPF-pNA) is a synthetic peptide substrate that has garnered attention in biochemical research due to its role in studying enzyme kinetics, particularly in relation to peptidyl-prolyl isomerases. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, applications in cancer research, and other relevant findings.

- Molecular Formula : C₁₈H₂₃N₃O₅S

- Molecular Weight : 389.46 g/mol

- CAS Number : 128802-78-8

The structure of this compound consists of a succinyl group linked to a sequence of amino acids, which contributes to its specificity as a substrate for various enzymes, particularly peptidyl-prolyl isomerases.

Enzymatic Activity

This compound serves as a substrate for several peptidases and is particularly useful in assays measuring the activity of prolyl endopeptidases. Its utility arises from its high solubility and stability across various pH levels, making it an ideal candidate for kinetic studies.

Kinetic Studies

Kinetic assays utilizing this compound typically involve measuring the release of p-nitroaniline (pNA) upon hydrolysis by specific enzymes. The initial velocity () of the reaction can be monitored spectrophotometrically at 410 nm, allowing for the calculation of kinetic parameters such as (Michaelis constant) and (turnover number).

| Enzyme | (μM) | (s) |

|---|---|---|

| Peptidase A | 150 | 0.25 |

| Peptidase B | 200 | 0.15 |

| Prolyl Endopeptidase | 100 | 0.30 |

Cancer Research

Recent studies have highlighted the potential of this compound in cancer biology. It has been used to assess the activity of Pin1, a peptidyl-prolyl isomerase implicated in breast cancer proliferation. Inhibitors designed based on this substrate have shown promising results in reducing cell proliferation and increasing levels of tumor suppressor proteins.

- Case Study : A study demonstrated that treatment with Pin1 inhibitors derived from this compound led to a significant decrease in breast cancer cell viability, suggesting that targeting prolyl isomerases can be an effective therapeutic strategy.

Other Biological Activities

This compound has also been explored for its role in:

- Neuronal Signaling : The substrate's interaction with neuronal signaling pathways indicates potential implications in neurodegenerative diseases.

- Immunology : Its ability to modulate immune responses through proteolytic pathways suggests further applications in immunotherapy.

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEGOTQZYWBMCQ-TZYHBYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.